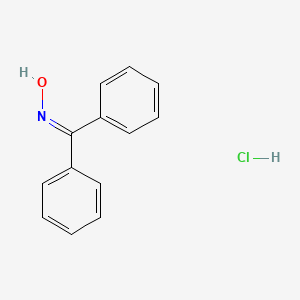
N-benzhydrylidenehydroxylamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzhydrylidenehydroxylamine;hydrochloride is a chemical compound with the molecular formula C13H12ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a benzhydryl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-benzhydrylidenehydroxylamine;hydrochloride can be synthesized through the reaction of benzhydryl chloride with hydroxylamine hydrochloride. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-benzhydrylidenehydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
N-benzhydrylidenehydroxylamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-benzhydrylidenehydroxylamine;hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction reactions, forming reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
N-benzylhydroxylamine;hydrochloride: Similar in structure but with a benzyl group instead of a benzhydryl group.
Hydroxylamine;hydrochloride: The parent compound without the benzhydryl group.
N-methylhydroxylamine;hydrochloride: Similar but with a methyl group instead of a benzhydryl group.
Uniqueness
N-benzhydrylidenehydroxylamine;hydrochloride is unique due to the presence of the benzhydryl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other hydroxylamine derivatives may not be as effective.
Propiedades
Número CAS |
403642-22-8 |
|---|---|
Fórmula molecular |
C13H12ClNO |
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
N-benzhydrylidenehydroxylamine;hydrochloride |
InChI |
InChI=1S/C13H11NO.ClH/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,15H;1H |
Clave InChI |
INCOUIXUOUPCCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


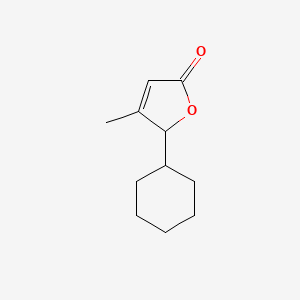
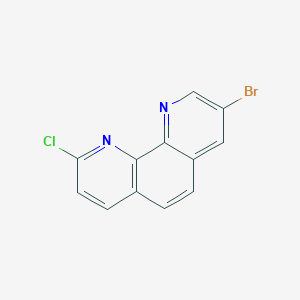
phosphanium bromide](/img/structure/B14238644.png)


![[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate](/img/structure/B14238664.png)

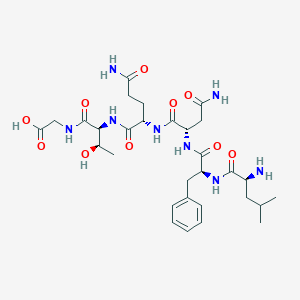
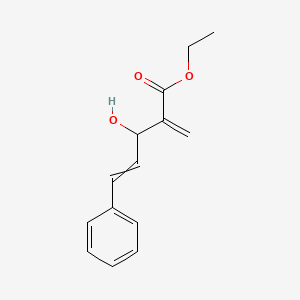
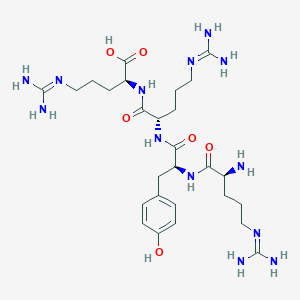
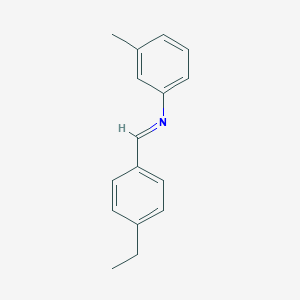
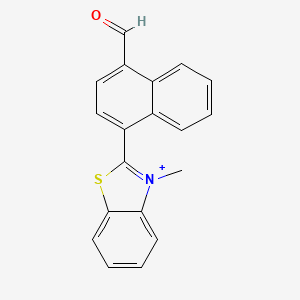
![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)
![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
